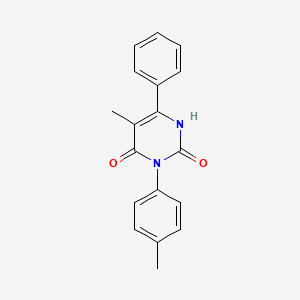![molecular formula C9H7NO B12910186 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine CAS No. 350027-29-1](/img/structure/B12910186.png)
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a heterocyclic compound that contains fused rings of cyclobutane, pyrrole, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be achieved through various methods. One common approach involves the tandem heterocyclization of substrates using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in a benzene medium in the presence of cation exchange resin KU-2 to yield substituted pyrrolobenzoxazoles . Another method involves the photocyclization of 2,5-dimethyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in dichloromethane using irradiation at specific wavelengths .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.
Comparison with Similar Compounds
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazoles and pyrrolo[2,1-c][1,4]oxazines . These compounds share similar structural features but differ in the arrangement of their fused rings and the types of reactions they undergo. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties.
List of Similar Compounds
- Pyrrolo[2,1-b]oxazole
- Pyrrolo[2,1-c][1,4]oxazine
- Pyrrolo[1,2-a][1,4]benzoxazine
Properties
CAS No. |
350027-29-1 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2 |
InChI Key |
BSMSSTYGORKOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


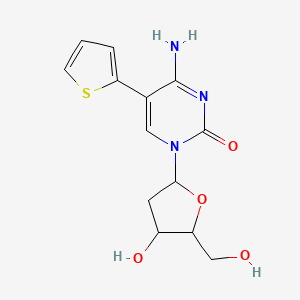
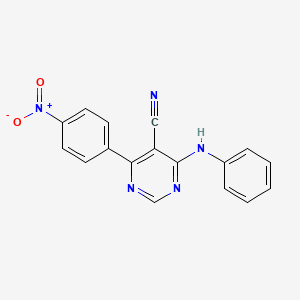
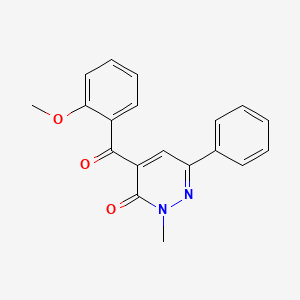
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
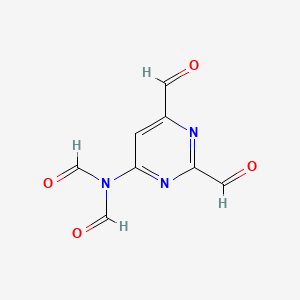
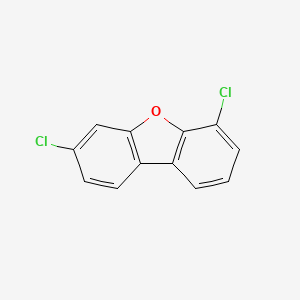

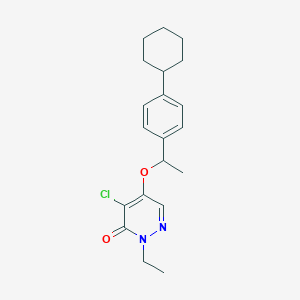

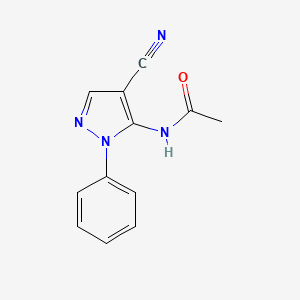
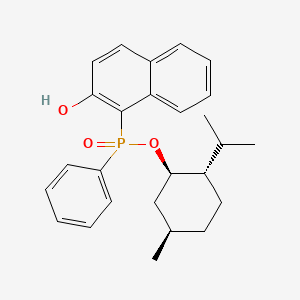

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
